molecular formula C9H13NO3 B13530760 Methyl 3-isocyanatocyclohexane-1-carboxylate

Methyl 3-isocyanatocyclohexane-1-carboxylate

Cat. No.: B13530760
M. Wt: 183.20 g/mol
InChI Key: WLMBUNJMERBCDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-isocyanatocyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with isocyanates under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional considerations for scalability, cost-efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isocyanatocyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 3-isocyanatocyclohexane-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-isocyanatocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 3-isocyanatocyclohexane-1-carboxylate include:

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in various fields of scientific research.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 3-isocyanatocyclohexane-1-carboxylate

InChI

InChI=1S/C9H13NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h7-8H,2-5H2,1H3

InChI Key

WLMBUNJMERBCDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(C1)N=C=O

Origin of Product

United States

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